

# Spectroscopic Data and Analysis of 3-Methyloxetane-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **3-Methyloxetane-3-carbaldehyde**

Cat. No.: **B1319623**

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## Introduction

**3-Methyloxetane-3-carbaldehyde** is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to the presence of the strained oxetane ring and a reactive aldehyde functional group. This guide provides a detailed overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development. The information herein is based on established principles of spectroscopic interpretation for the constituent functional groups.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-Methyloxetane-3-carbaldehyde**, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral correlations for similar functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
9.5 - 10.0	Singlet (s)	1H	Aldehyde proton (-CHO)
4.5 - 4.8	Multiplet (m)	4H	Oxetane ring protons (-CH <sub>2</sub> -O-CH <sub>2</sub> -)
1.3 - 1.5	Singlet (s)	3H	Methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13 NMR)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
195 - 205	Aldehyde carbonyl carbon (-CHO)
75 - 85	Oxetane ring carbons (-CH <sub>2</sub> -O)
40 - 50	Quaternary oxetane carbon (C-CH <sub>3</sub> )
20 - 30	Methyl carbon (-CH <sub>3</sub> )

### Infrared (IR) Spectroscopy

Predicted Absorption Range ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
2950 - 2850	C-H stretch	Alkane (methyl and methylene)
2850 - 2820 and 2750 - 2720	C-H stretch (Fermi doublets)	Aldehyde
1740 - 1720	C=O stretch	Aldehyde
1250 - 1150	C-O-C stretch (asymmetric)	Oxetane
980 - 960	C-O-C stretch (symmetric)	Oxetane (ring breathing)

### Mass Spectrometry (MS)

The PubChem database lists the exact mass of **3-Methyloxetane-3-carbaldehyde** as 100.052429494 Da.[\[1\]](#)

Predicted m/z	Proposed Fragment Ion	Fragmentation Pathway
100	$[\text{C}_5\text{H}_8\text{O}_2]^{+\bullet}$	Molecular ion ( $\text{M}^{+\bullet}$ )
99	$[\text{C}_5\text{H}_7\text{O}_2]^+$	Loss of $\text{H}^{\bullet}$ from the aldehyde
71	$[\text{C}_4\text{H}_7\text{O}]^+$	Loss of $\cdot\text{CHO}$ (formyl radical)
57	$[\text{C}_3\text{H}_5\text{O}]^+$	$\alpha$ -cleavage, loss of $\text{C}_2\text{H}_3\text{O}^{\bullet}$
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion, $[\text{CH}_3\text{CO}]^+$
29	$[\text{CHO}]^+$	Formyl cation

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **3-Methyloxetane-3-carbaldehyde**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyloxetane-3-carbaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $d_6$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **3-Methyloxetane-3-carbaldehyde** can be analyzed neat (without a solvent).[2][3][4]
  - Place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[2][4]
  - Place a second salt plate on top to create a thin liquid film between the plates.[2][4]
- Instrument Setup:
  - Place the salt plate assembly into the sample holder of the IR spectrometer.
  - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO<sub>2</sub> interference.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.

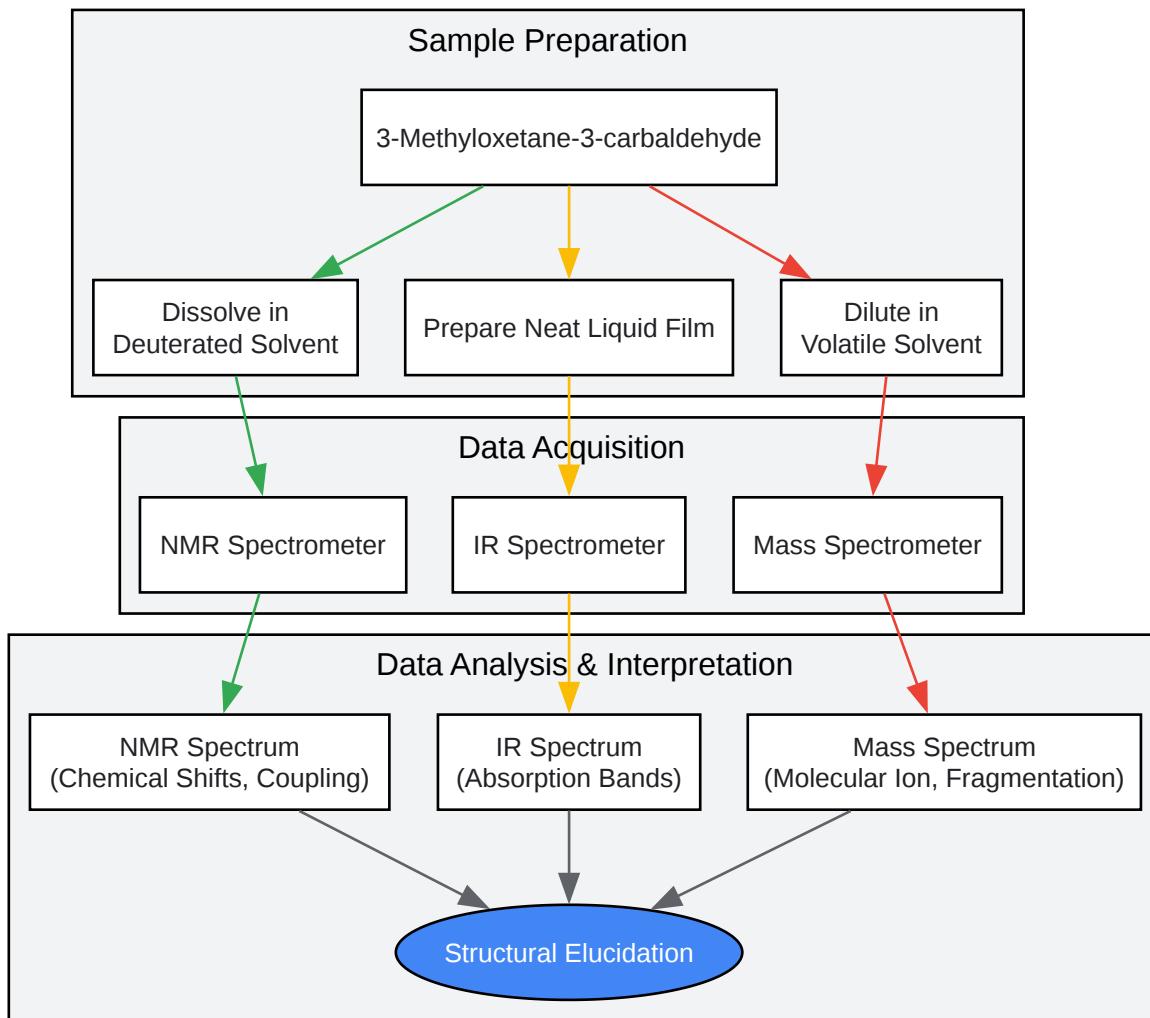
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Methyloxetane-3-carbaldehyde** in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration typically in the range of 1-100  $\mu\text{g/mL}$ , depending on the ionization technique and instrument sensitivity.[5]
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a small organic molecule like this include:
  - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
  - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.[5][7]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[6][8]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their  $\text{m/z}$ , generating a mass spectrum.[6]
- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the fragmentation pattern to deduce the structure of the molecule.[6][9]

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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